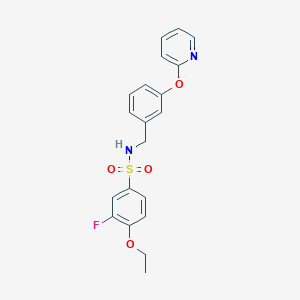

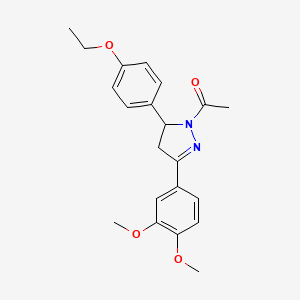

3-nitro-2-(1H-pyrazol-1-yl)pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole-containing compounds is a topic of interest in the field of chemistry . For instance, a Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, which provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .Aplicaciones Científicas De Investigación

1. Synthesis and Characterization in Coordination Chemistry

3-nitro-2-(1H-pyrazol-1-yl)pyridine and related compounds play a significant role in the synthesis and characterization of various metal complexes. In studies like Bessel et al. (1993), complexes utilizing ligands based on 2,6-bis(pyrazol-1-yl)pyridine were synthesized and characterized, highlighting their relevance in coordination chemistry and providing insights into structural and electronic properties (Bessel et al., 1993).

2. Advancements in Multi-functional Materials

Pyrazolylpyridine derivatives have been central to recent advances in multifunctional materials. Halcrow (2014) detailed developments in the chemistry of these derivatives, emphasizing their use in creating spin-crossover switches, biomedical sensors, functional soft materials, and catalysis applications (Halcrow, 2014).

3. Exploration in Luminescent Compounds and Sensing

The synthesis of derivatives and their potential in creating luminescent compounds has been a key area of exploration. For instance, research by D. Strohecker et al. (2017) on disubstituted and monosubstituted nitro- and amino- bis(pyrazol-1-yl)pyridine ligands led to the development of Eu(iii) tris-β-diketonate derivatives with unique luminescent properties (Strohecker et al., 2017).

4. Potential in Organic Light-Emitting Diodes (OLEDs)

Compounds like 3-(1H-pyrazol-1-yl)pyridine have been utilized in the development of bipolar host materials for PhOLEDs. Studies like those by Wei Li et al. (2016) illustrate the potential of these compounds in tuning optoelectronic parameters for efficient OLED applications (Li et al., 2016).

5. Application in Electroluminescence and OLEDs

Further emphasizing their role in electroluminescence, research by Ning Su et al. (2021) on pyrazol-pyridine ligands for orange-red iridium (III) complexes demonstrated high efficiencies in OLEDs, showcasing the potential of these compounds in advanced display technologies (Su et al., 2021).

Propiedades

IUPAC Name |

3-nitro-2-pyrazol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)7-3-1-4-9-8(7)11-6-2-5-10-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOSEIYUMLCCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-2-(1H-pyrazol-1-yl)pyridine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2465483.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2465485.png)

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2465486.png)

![3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B2465492.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2465496.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2465500.png)

![3-benzyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2465502.png)

![4-(isopropylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2465505.png)